N-[2-(2-Methoxyphenyl)ethyl]-4-phenylpiperazine-1-carbothioamide
Description
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-4-phenylpiperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS/c1-24-19-10-6-5-7-17(19)11-12-21-20(25)23-15-13-22(14-16-23)18-8-3-2-4-9-18/h2-10H,11-16H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBWIEFOPKXUNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=S)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(2-Methoxyphenyl)ethyl]-4-phenylpiperazine-1-carbothioamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring, which is widely recognized for its pharmacological significance. The structural formula can be represented as follows:
This structure suggests potential interactions with various biological targets, primarily due to the presence of the methoxyphenyl and phenyl substituents.
Research indicates that compounds with similar structures often interact with neurotransmitter receptors and enzymes. For instance, the piperazine moiety is known to modulate serotonin receptors, which could be relevant for understanding the pharmacodynamics of this compound.
In particular, studies have shown that piperazine derivatives can act as antagonists at 5-HT1A receptors, influencing neurotransmitter release and neuronal firing rates . This could imply that our compound may exhibit similar receptor interactions, potentially leading to anxiolytic or antidepressant effects.
Antitumor Activity
Recent investigations into the antitumor properties of similar compounds have shown promising results. For example, derivatives of piperazine have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The following table summarizes some findings related to related compounds:
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF7 | 3.79 | |
| Compound B | NCI-H460 | 12.50 | |
| Compound C | Hep-2 | 3.25 |
While specific data on this compound is limited, its structural similarities suggest it may exhibit comparable antitumor activity.
Anti-inflammatory Effects
Piperazine derivatives are also noted for their anti-inflammatory properties. Compounds with similar functional groups have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various in vitro models. This suggests that this compound could be explored for its anti-inflammatory potential.
Structure-Activity Relationship (SAR)
The SAR analysis of piperazine-based compounds indicates that modifications to the phenyl groups significantly influence biological activity. The presence of electron-donating groups like methoxy enhances receptor binding affinity and selectivity .
Key findings from SAR studies include:
- Methoxy Groups: Increase lipophilicity and improve membrane permeability.
- Phenyl Substituents: Affect binding interactions with target proteins.
These insights can guide future modifications to enhance the efficacy of this compound.
Case Studies
Several studies have explored the effects of structurally related compounds on various biological systems:
- Study on 5-HT Receptor Modulation: A related compound demonstrated significant antagonistic effects on 5-HT1A receptors, leading to increased neuronal firing rates in experimental models .
- Anticancer Screening: Another study reported potent cytotoxicity against multiple cancer cell lines for piperazine derivatives, highlighting their potential as anticancer agents .
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of this compound may exhibit antidepressant-like effects. The interaction with serotonin receptors, particularly the 5-HT1A receptor, is pivotal in modulating mood and anxiety disorders. A study highlighted that similar compounds can act as selective serotonin reuptake inhibitors (SSRIs), which are crucial in treating major depressive disorders .
Anticancer Properties
N-[2-(2-Methoxyphenyl)ethyl]-4-phenylpiperazine-1-carbothioamide has shown potential in targeting cancer cells. Preliminary studies suggest that it may induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent . The compound's ability to inhibit specific enzymes involved in cancer progression is also under investigation.
Neuroprotective Effects
The compound's neuroprotective properties are being explored, particularly its role in inhibiting neurodegenerative processes. By modulating neurotransmitter systems, it may help mitigate the effects of diseases such as Alzheimer's and Parkinson's . The mechanism involves the inhibition of acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby enhancing cholinergic signaling.
Comparative Analysis with Related Compounds
This table highlights the comparative activities of similar compounds, emphasizing the unique attributes of this compound.
Clinical Trials
Recent clinical trials have focused on the antidepressant effects of related compounds, showing promising results in reducing symptoms of depression and anxiety. These studies underscore the importance of further exploration into the therapeutic potential of this compound.
In Vitro Studies
In vitro studies have demonstrated significant cytotoxicity against several cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death. Such findings suggest a pathway for developing new cancer therapies based on this compound’s structure .
Comparison with Similar Compounds
Key Observations:
- Aromatic Modifications : Fluorine or pyridinyl substituents (as in and ) can enhance lipophilicity or electronic interactions, impacting blood-brain barrier penetration and receptor affinity.
Pharmacological and Functional Comparisons
- 5-HT1A Receptor Interactions: The target compound’s methoxyphenyl-piperazine scaffold aligns with 5-HT1A ligands like p-MPPI and 18F-FCWAY, which exhibit nanomolar affinity (e.g., p-MPPI’s ID₅₀ = 5 mg/kg in hypothermia assays) . Unlike antagonists like p-MPPI, carbothioamide derivatives may exhibit partial agonist or allosteric modulator profiles, though this requires empirical validation.
Imaging Applications :
- 18F-FCWAY and 18F-Mefway (a structural analog) are used in PET imaging due to their high 5-HT1A selectivity. The target compound’s defluorination risk (if radiolabeled) could parallel 18F-FCWAY’s limitations, necessitating metabolic stabilizers like miconazole .
Q & A
Basic: What are the optimal synthetic routes for N-[2-(2-Methoxyphenyl)ethyl]-4-phenylpiperazine-1-carbothioamide?
Methodological Answer:
Synthesis typically involves multi-step reactions starting with piperazine derivatives and substituted phenyl precursors. Key steps include:
- Nucleophilic substitution to introduce the 2-methoxyphenethyl group onto the piperazine ring.
- Carbothioamide formation via reaction with thiophosgene or thioacylating agents under anhydrous conditions .
- Solvent selection (e.g., dichloromethane or tetrahydrofuran) and catalysts (e.g., triethylamine) to optimize yield and minimize side reactions .
- Purification using column chromatography or recrystallization, followed by analytical validation via NMR and HPLC .
Advanced: How can computational modeling predict the target interactions of this compound?
Methodological Answer:
- Molecular docking studies : Use software like AutoDock Vina to simulate binding affinities with receptors (e.g., serotonin or dopamine receptors) based on the compound’s 3D conformation .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
- Pharmacophore mapping : Identify critical functional groups (e.g., methoxy, carbothioamide) for target engagement .
- Validate predictions with in vitro binding assays (e.g., radioligand displacement) .
Advanced: How to address discrepancies in biological activity data across studies?
Methodological Answer:
- Control for assay variability : Standardize protocols (e.g., cell lines, incubation times) to reduce experimental noise .
- Structural analogs comparison : Compare activity of derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) to isolate substituent effects .
- Solubility adjustments : Use co-solvents (e.g., DMSO) or prodrug strategies to improve bioavailability in divergent test systems .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to reconcile conflicting data from multiple studies .
Basic: What analytical techniques confirm the compound’s purity and structure?
Methodological Answer:
- NMR spectroscopy : Assign peaks for methoxy (-OCH₃), piperazine protons, and carbothioamide (-C(S)NH₂) groups .
- Mass spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for exact mass) and fragmentation patterns .
- HPLC : Quantify purity (>95%) using C18 columns and UV detection at 254 nm .
- Elemental analysis : Validate C, H, N, S content against theoretical values .
Advanced: What strategies mitigate by-product formation during synthesis?
Methodological Answer:
- Temperature control : Maintain reactions below 50°C to prevent thiourea dimerization .
- Protecting groups : Temporarily shield reactive amines (e.g., Boc protection) during intermediate steps .
- Catalyst optimization : Use DMAP or HOBt to enhance coupling efficiency in carbothioamide formation .
- Real-time monitoring : Employ TLC or inline IR spectroscopy to detect intermediates and adjust conditions .
Basic: How does the methoxy group influence physicochemical properties?
Methodological Answer:
- Lipophilicity : The 2-methoxy substituent increases logP values, enhancing membrane permeability (measured via shake-flask method) .
- Hydrogen bonding : Methoxy’s electron-donating effects stabilize interactions with polar residues in target proteins .
- Metabolic stability : Compare microsomal half-life with non-methoxy analogs to assess susceptibility to oxidative demethylation .
Advanced: Design of Experiments (DoE) for optimizing reaction yields.
Methodological Answer:
- Factor screening : Use Plackett-Burman designs to prioritize variables (e.g., solvent polarity, catalyst loading) .
- Response surface methodology (RSM) : Model interactions between temperature, stoichiometry, and reaction time to identify optimal conditions .
- Robustness testing : Evaluate reproducibility under edge conditions (e.g., ±5% reagent variance) .
Advanced: What in vitro models are suitable for neuropharmacological evaluation?
Methodological Answer:
- Receptor binding assays : Use cloned human serotonin (5-HT₁₀) or dopamine (D₂) receptors expressed in HEK293 cells .
- Calcium flux assays : Measure GPCR activation via FLIPR systems in neuronal cell lines .
- Blood-brain barrier (BBB) penetration : Predict using PAMPA-BBB models or MDCK-MDR1 monolayers .
- Toxicity screening : Assess neurotoxicity in primary cortical neuron cultures via MTT assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
